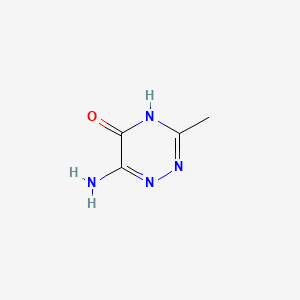![molecular formula C19H17N3O3 B14489021 Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate CAS No. 63260-95-7](/img/structure/B14489021.png)
Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate is an azo dye derivative that incorporates an indole moiety. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in various industries due to their vibrant colors and stability. The incorporation of the indole moiety enhances the compound’s bioactive properties, making it of significant interest in pharmaceutical and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate typically involves a coupling reaction between an aromatic amine and a diazonium salt. The process begins with the diazotization of 1-acetyl-1H-indole-3-amine using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with ethyl 4-aminobenzoate under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of azo dyes, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a chromophore in the study of molecular interactions and as a probe in spectroscopic analyses.
Biology: Investigated for its potential as a DNA-binding agent and its effects on cellular processes.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of light-controlled polymers and as a colorant in various products
Mechanism of Action
The mechanism of action of Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. For instance, it can inhibit enzymes involved in inflammatory processes or induce apoptosis in cancer cells by interacting with specific cellular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate: Known for its vibrant color and bioactive properties.
Ethyl (E)-4-(5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate: Exhibits nonlinear optical properties and is used in optical computing and holography.
Ethyl (E)-3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate: Active against Mycobacterium tuberculosis and other pathogens.
Uniqueness
This compound stands out due to its combination of the indole moiety and azo group, which imparts unique bioactive properties and vibrant coloration. Its versatility in various scientific and industrial applications further highlights its significance .
Properties
CAS No. |
63260-95-7 |
|---|---|
Molecular Formula |
C19H17N3O3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 4-[(1-acetylindol-3-yl)diazenyl]benzoate |
InChI |
InChI=1S/C19H17N3O3/c1-3-25-19(24)14-8-10-15(11-9-14)20-21-17-12-22(13(2)23)18-7-5-4-6-16(17)18/h4-12H,3H2,1-2H3 |
InChI Key |
IAZHJFBDFZYXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CN(C3=CC=CC=C32)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


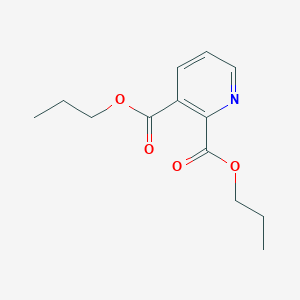
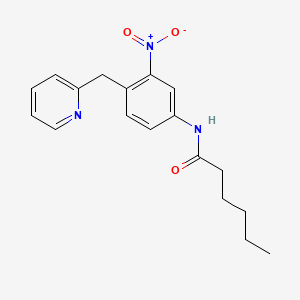
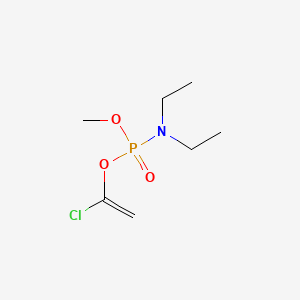
phosphane](/img/structure/B14488952.png)
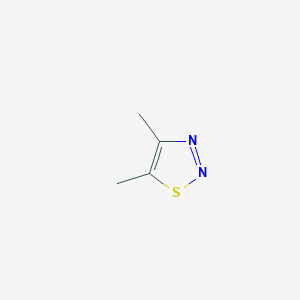
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)

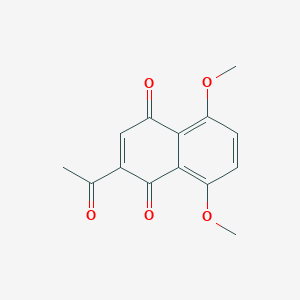
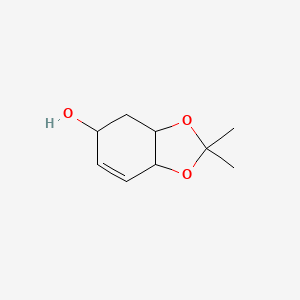
![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)

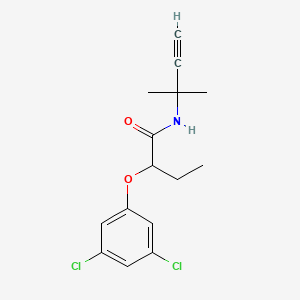
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)
